

Spectroscopic and Synthetic Profile of 1-Benzhydryl-3-iodoazetidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzhydryl-3-iodoazetidine

Cat. No.: B139217

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **1-Benzhydryl-3-iodoazetidine** (CAS No. 125735-40-2). Due to the limited availability of direct experimental spectroscopic data in publicly accessible databases, this document presents predicted spectroscopic characteristics based on the analysis of its chemical structure and comparison with analogous compounds. A detailed, plausible experimental protocol for its synthesis is also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Benzhydryl-3-iodoazetidine**. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.20-7.40	m	10H	Ar-H (Benzhydryl)
~4.50	s	1H	CH(Ph) ₂
~4.20	m	1H	CH-I
~3.80	t	2H	CH ₂ (Azetidine ring, adjacent to N)
~3.20	t	2H	CH ₂ (Azetidine ring, adjacent to CH-I)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~142	Quaternary Ar-C (Benzhydryl)
~128.5	Ar-CH (Benzhydryl)
~127.5	Ar-CH (Benzhydryl)
~127.0	Ar-CH (Benzhydryl)
~78	CH(Ph) ₂
~60	CH ₂ (Azetidine ring)
~20	CH-I

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3020	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
1600, 1495, 1450	Medium-Strong	C=C stretch (Aromatic ring)
~1150	Medium	C-N stretch
750-700	Strong	C-H bend (Aromatic, monosubstituted)
~550	Medium	C-I stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
349.04	[M] ⁺ (Molecular Ion)
222.12	[M-I] ⁺
167.09	[CH(Ph) ₂] ⁺ (Benzhydryl cation)

Experimental Protocols

The synthesis of **1-Benzhydryl-3-iodoazetidine** can be achieved from its corresponding hydroxyl precursor, 1-Benzhydryl-3-hydroxyazetidine, through a nucleophilic substitution reaction.

Synthesis of 1-Benzhydryl-3-iodoazetidine

Materials:

- 1-Benzhydryl-3-hydroxyazetidine
- Iodine (I₂)
- Triphenylphosphine (PPh₃)

- Imidazole
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

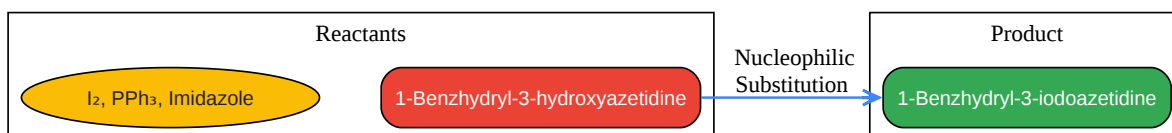
Procedure:

- To a solution of 1-Benzhydryl-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 eq) and triphenylphosphine (1.5 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of iodine (1.5 eq) in dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure **1-Benzhydryl-3-iodoazetidine**.

Visualizations

The following diagram illustrates the synthetic pathway for the preparation of **1-Benzhydryl-3-iodoazetidine** from its hydroxy precursor.



[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Benzhydryl-3-iodoazetidine**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-Benzhydryl-3-iodoazetidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b139217#spectroscopic-data-nmr-ir-ms-for-1-benzhydryl-3-iodoazetidine\]](https://www.benchchem.com/product/b139217#spectroscopic-data-nmr-ir-ms-for-1-benzhydryl-3-iodoazetidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com